molecular formula C7H10N2O3 B065186 3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 175204-27-0

3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione

Cat. No.: B065186
CAS No.: 175204-27-0
M. Wt: 170.17 g/mol
InChI Key: WIDAVRPWQRQITQ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

The synthesis of 3-Ethoxy-4-(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione typically involves the reaction of ethoxy-substituted cyclobutene dione with methylhydrazine under controlled conditions. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

3-Ethoxy-4-(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The ethoxy and methylhydrazinyl groups can be substituted with other functional groups under appropriate conditions, leading to a variety of derivatives.

Scientific Research Applications

3-Ethoxy-4-(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. It is known to inhibit enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

3-Ethoxy-4-(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione can be compared with similar compounds such as:

    3,4-Dihydroxy-3-cyclobutene-1,2-dione:

    3-Ethoxy-4-(methylamino)cyclobut-3-ene-1,2-dione: This compound has a similar structure but with a methylamino group instead of a methylhydrazinyl group.

The uniqueness of 3-Ethoxy-4-(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Biological Activity

3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione is a cyclobutene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxy group and amino substituents that contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O3C_7H_{10}N_2O_3. Its structure can be represented as follows:

Structure C7H10N2O3\text{Structure }\text{C}_7\text{H}_{10}\text{N}_2\text{O}_3

This compound features a cyclobutene ring with a dione functional group, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Interaction : It can bind to receptors that regulate smooth muscle contraction, potentially affecting conditions like asthma and urinary incontinence .

Antimicrobial Activity

Research has indicated that derivatives of cyclobutene compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can interact with bacterial DNA, leading to inhibition of growth in pathogenic bacteria. The specific activity of this compound against various microbial strains remains to be fully elucidated but suggests potential as an antimicrobial agent .

Anticancer Properties

Cyclobutene derivatives have been explored for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of cell signaling pathways .

Cardiovascular Effects

The compound's ability to modulate potassium channels indicates potential applications in treating cardiovascular disorders. By influencing smooth muscle contraction, it may help manage conditions such as hypertension and heart failure .

Study 1: Antimicrobial Efficacy

In a recent study, various cyclobutene derivatives were tested for their antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain analogs exhibited submicromolar activity, suggesting that modifications to the cyclobutene structure could enhance antimicrobial potency.

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of cyclobutene derivatives on human cancer cell lines. The findings demonstrated that these compounds could significantly reduce cell viability through apoptosis induction, highlighting their potential as anticancer agents.

Data Summary Table

Biological Activity Mechanism Research Findings
AntimicrobialDNA interactionEffective against MRSA
AnticancerApoptosis inductionReduces viability in cancer cells
CardiovascularPotassium channel modulationPotential treatment for hypertension

Properties

IUPAC Name

3-[amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7-4(9(2)8)5(10)6(7)11/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDAVRPWQRQITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381776
Record name 3-Ethoxy-4-(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-27-0
Record name 3-Ethoxy-4-(1-methylhydrazinyl)-3-cyclobutene-1,2-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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